molecular formula C23H21N7O2 B11671847 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

Cat. No.: B11671847
M. Wt: 427.5 g/mol
InChI Key: BVURMOMMQMGUNG-BUVRLJJBSA-N
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Description

4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a triazine ring and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with hydrazine hydrate to produce the hydrazinylidene derivative. Finally, the compound is synthesized by reacting this intermediate with 2-methoxyphenol under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazine ring and phenylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol
  • 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-hydroxyphenol

Uniqueness

Compared to similar compounds, 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, solubility, and overall efficacy in various applications .

Properties

Molecular Formula

C23H21N7O2

Molecular Weight

427.5 g/mol

IUPAC Name

4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C23H21N7O2/c1-32-20-14-16(12-13-19(20)31)15-24-30-23-28-21(25-17-8-4-2-5-9-17)27-22(29-23)26-18-10-6-3-7-11-18/h2-15,31H,1H3,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

BVURMOMMQMGUNG-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)O

Origin of Product

United States

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